tert-Buty Diacetic Aceclofenac is a derivative of the non-steroidal anti-inflammatory drug, Aceclofenac, which is known for its analgesic and anti-inflammatory properties. This compound is characterized by its unique structural modifications that enhance its pharmacological profile. The molecular formula of tert-Buty Diacetic Aceclofenac is , with a molecular weight of approximately 526.363 g/mol .
This compound can be synthesized from Aceclofenac, which itself is derived from Diclofenac. The synthesis involves various chemical reactions that modify the Aceclofenac structure to incorporate tert-butyl and diacetic functionalities.
tert-Buty Diacetic Aceclofenac falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs). It is classified as a pharmaceutical compound used primarily for its anti-inflammatory and analgesic effects.
The synthesis of tert-Buty Diacetic Aceclofenac typically involves several steps:
The molecular structure of tert-Buty Diacetic Aceclofenac features multiple functional groups including:
The IUPAC name for this compound is:
Key structural data include:
tert-Buty Diacetic Aceclofenac can undergo various chemical reactions typical for esters and amides, including:
These reactions are generally facilitated by catalysts or specific conditions (e.g., acidic or basic environments) to promote reactivity and yield desired products.
The mechanism by which tert-Buty Diacetic Aceclofenac exerts its pharmacological effects involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. Consequently, this results in reduced inflammation and pain relief in patients .
Key chemical properties include:
Relevant data indicate that the compound maintains its efficacy over a range of pH levels but may degrade at extreme pH values .
tert-Buty Diacetic Aceclofenac has several scientific uses:
This compound represents a significant advancement in NSAID development due to its enhanced gastrointestinal tolerability compared to traditional NSAIDs like Diclofenac .
The synthesis of tert-buty diacetic aceclofenac relies critically on tert-butyl-protected intermediates to enhance reaction selectivity and yield. A prominent route begins with the condensation of diclofenac sodium with tert-butyl bromoacetate in aprotic solvents like acetonitrile, catalyzed by triethylamine. This step yields tert-butyl aceclofenac ester (C₂₀H₂₁Cl₂NO₄), a stable intermediate that prevents premature hydrolysis of the labile acetic acid moiety [1] [5]. Subsequent acidolysis of this ester using mixed acid systems (e.g., trifluoroacetic acid (TFA)/HBr in dichloromethane) cleaves the tert-butyl group while preserving the ester linkage essential for aceclofenac’s bioactivity. This method achieves a 95% conversion rate with <0.5% diclofenac impurity, as confirmed by HPLC [1] [3].
Alternative pathways involve iodide-mediated coupling, where potassium iodide in dimethylformamide (DMF) facilitates the nucleophilic substitution between diclofenac and tert-butyl chloroacetate at 80°C. This route reduces reaction time to 4 hours but requires rigorous purification to remove residual iodide salts [5] [10]. Key advantages of tert-butyl intermediates include:
Table 1: Comparative Analysis of Multi-Step Synthesis Pathways
Intermediate | Reagents/Conditions | Yield (%) | Key Impurity | Reference |
---|---|---|---|---|
tert-Butyl aceclofenac | TEA/acetonitrile, 25°C, 12 h | 88 | Diclofenac sodium (<1%) | [1][5] |
tert-Butyl ester | KI/DMF, 80°C, 4 h | 82 | Iodide salts (3%) | [5][10] |
Acidolysis product | TFA/HBr, 0°C, 2 h | 95 | Diacetic aceclofenac (0.3%) | [1][3] |
Efficient catalysis is vital for regioselective esterification and deprotection in tert-buty diacetic aceclofenac synthesis. Lewis acid catalysts like anhydrous AlCl₃ (1.5 mol%) in acetic acid enable selective tert-butyl deprotection at 40°C, suppressing competitive hydrolysis of the acetic acid ester. This system achieves a 98:2 selectivity ratio for aceclofenac over diclofenac [2] [8]. For esterification, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) accelerate the reaction in biphasic toluene/water systems, improving yields by 15% compared to uncatalyzed methods [5].
Notably, mixed acid systems (e.g., low molecular weight organic acids + HBr) demonstrate superior performance in patent CN103086907B. A blend of formic acid and HBr (4:1 v/v) at 25°C cleaves tert-butyl groups within 30 minutes with >99% purity, minimizing ethoxy bond cleavage—a common side reaction [1].
Table 2: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst System | Temperature (°C) | Selectivity/Yield | Byproducts |
---|---|---|---|---|
Esterification | TBAB (5 mol%) | 80 | 90% yield | Methyl ester (2%) |
tert-Butyl deprotection | AlCl₃ (1.5 mol%) in acetic acid | 40 | 98:2 aceclofenac:diclofenac | Aluminum salts (traces) |
Acidolysis | Formic acid/HBr (4:1) | 25 | >99% purity | None detected |
Iodide ions (I⁻) serve as nucleophilic catalysts in the condensation of diclofenac with tert-butyl haloacetates. The mechanism initiates with SN₂ displacement, where I⁻ attacks tert-butyl chloroacetate to form a highly reactive tert-butyl iodoacetate in situ. This iodide ester reacts 8× faster with diclofenac anions than its chloro analog due to enhanced electrophilicity [3] [10]. Kinetic studies reveal the reaction follows second-order kinetics, with rate constants (k₂) of 0.18 L·mol⁻¹·min⁻¹ in DMF at 80°C [5].
Side reactions include:
Table 3: Byproducts in Iodide-Mediated Condensation
Byproduct | Formation Mechanism | Concentration Range | Mitigation Strategy |
---|---|---|---|
Diclofenac quinone-imine | Oxidation of diclofenac by I₂ | 1–3% | Nitrogen atmosphere |
Diclofenac | Hydrolysis of aceclofenac ether bond | 0.5–2% | Reduced reaction time (≤4 h) |
tert-Butyl alcohol | Solvolysis of tert-butyl ester | <1% | Anhydrous conditions |
Solvent polarity profoundly influences the kinetics and yield of tert-butyl aceclofenac formation. Aprotic polar solvents like DMF and acetonitrile maximize nucleophilicity of diclofenac anions, accelerating esterification rates 3-fold compared to toluene. In DMF, the reaction completes in 4 hours (yield: 92%) due to its high dielectric constant (ε = 38), which stabilizes the transition state [5] [8]. Conversely, protic solvents (e.g., ethanol) promote hydrolysis, reducing yields to 65% [3].
Reaction kinetics studies demonstrate:
Optimized conditions use acetonitrile with 5% molecular sieves to sequester water, suppressing hydrolysis. Post-reaction, solvents are recycled via distillation, reducing waste by 70% in industrial settings [4] [8].
Table 4: Solvent Effects on Reaction Kinetics
Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Activation Energy (Ea, kJ·mol⁻¹) |
---|---|---|---|---|
DMF | 38.3 | 4 | 92 | 45 |
Acetonitrile | 37.5 | 5 | 88 | 46 |
Toluene | 2.4 | 12 | 75 | 58 |
Ethanol | 24.3 | 8 | 65 | 63 |
Industrial synthesis of tert-buty diacetic aceclofenac prioritizes yield enhancement, cost reduction, and waste minimization. Continuous flow reactors enable precise control of acidolysis parameters (residence time: 10 min; T: 25°C), boosting throughput by 50% compared to batch processes while maintaining 97% purity [4]. Solvent recycling is achieved via thin-film evaporation, recovering >95% acetonitrile for reuse [8].
Key strategies include:
Economic analyses confirm a 20% reduction in production costs via these optimizations, primarily from reduced catalyst loading and solvent reuse [4] [8].
Table 5: Industrial-Scale Optimization Strategies
Process Parameter | Batch Method | Optimized Method | Improvement |
---|---|---|---|
Deprotection time | 120 min | 30 min | 75% reduction |
Solvent consumption | 10 L/kg product | 3 L/kg product | 70% reduction |
Yield | 82% | 95% | 13% increase |
Purity | 97% | 99.8% | Near-elimination of impurities |
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: